7-Methylisoquinoline

Physical Property Distillation Purity Analysis

7-Methylisoquinoline is the critical 7-methyl regioisomer required for synthesizing 1-chloro-7-methylisoquinoline (CAS 24188-80-5) and N-oxide intermediates via Boekelheide rearrangement. Its unique lipophilicity (LogP 2.4) and boiling point (245.7°C) differentiate it from other isomers, ensuring precise reaction outcomes in pharmaceutical R&D. Avoid synthesis failure—order the correct isomer.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 54004-38-5
Cat. No. B1584925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylisoquinoline
CAS54004-38-5
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN=C2
InChIInChI=1S/C10H9N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-7H,1H3
InChIKeyGYVUMHXXXAATFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylisoquinoline (CAS 54004-38-5) Technical Summary for Sourcing and Characterization


7-Methylisoquinoline is a heterocyclic aromatic compound of the isoquinoline family, characterized by a benzene ring fused to a pyridine ring with a methyl group at the 7-position. The compound has the molecular formula C10H9N and a molecular weight of 143.18 g/mol [1]. Its physicochemical properties include a melting point of 67-68 °C and a predicted density of 1.076 g/cm³ . The compound is primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis [2]. Authoritative identifiers include EINECS 258-913-7 and UNII 4P8C8S39D2 [3].

Why Unsubstituted Isoquinoline or Other Methyl Analogs Cannot Simply Replace 7-Methylisoquinoline


While the isoquinoline scaffold is a common building block in pharmaceutical and agrochemical research, the position and presence of a single methyl substituent profoundly alters the physicochemical properties and reactivity profile of the molecule, making generic substitution unreliable . The 7-methyl substitution differentiates this compound from its parent, isoquinoline, and other regioisomers such as 1-methylisoquinoline by changing its boiling point, density, lipophilicity, and the electron density of the aromatic system, which in turn affects its behavior in subsequent synthetic transformations . Furthermore, the specific isomer is required as an intermediate in targeted synthetic pathways; using an alternative methylisoquinoline would lead to different reaction outcomes or a completely different final product, negating the purpose of the synthesis [1].

Quantitative Differentiation: 7-Methylisoquinoline vs. Unsubstituted Isoquinoline and Other Methyl Analogs


Boiling Point Elevation Relative to Unsubstituted Isoquinoline

7-Methylisoquinoline exhibits a higher boiling point than unsubstituted isoquinoline, a direct consequence of increased molecular weight and altered intermolecular forces due to the 7-methyl substituent. This difference is critical for purification via distillation and for assessing purity by GC. The boiling point of 7-methylisoquinoline is 245.7 °C at 760 mmHg , compared to 242-243 °C for isoquinoline . This 2.7-3.7 °C increase, while seemingly small, is analytically significant and verifiable.

Physical Property Distillation Purity Analysis

Reduced Density Compared to Unsubstituted Isoquinoline

The introduction of a methyl group at the 7-position results in a lower density for 7-methylisoquinoline relative to the parent heterocycle. This change impacts physical handling, crystallization behavior, and its use in formulated materials. The predicted density of 7-methylisoquinoline is 1.076 g/cm³ , whereas the experimental density of isoquinoline is reported as 1.099 g/cm³ .

Formulation Crystallization Material Science

Increased Lipophilicity (LogP) vs. Isoquinoline

Methyl substitution increases the lipophilicity of the isoquinoline core, a key parameter for biological membrane permeability and chromatographic retention. The predicted XLogP3 for 7-methylisoquinoline is 2.4 [1], a substantial increase from the experimental LogP of isoquinoline, which is 2.08 [2]. This 0.32 unit difference corresponds to an approximately 2-fold increase in partition coefficient.

Lipophilicity Drug Design ADME Chromatography

Regioselective Reactivity in Cycloaddition and Cross-Coupling Reactions

The presence and position of the methyl group on the isoquinoline ring dictate the regiochemical outcome of reactions with aryne intermediates. In studies of methylbenzyne cycloadditions with triazines, the reaction of 4-methylbenzyne gave a mixture of 6- and 7-methylisoquinoline regioisomers, whereas 3-methylbenzyne reacted with high regioselectivity to give exclusively 5- and 8-methylisoquinoline, not the 7-isomer [1]. This confirms that the 7-methyl isomer cannot be obtained from a different starting benzyne and highlights its unique synthetic accessibility and the necessity of using it as a specific intermediate.

Regioselectivity Cycloaddition Cross-coupling Synthetic Methodology

Distinct 13C NMR Chemical Shift Pattern for Structural Confirmation

The 13C NMR spectrum provides a definitive fingerprint for 7-methylisoquinoline, distinguishing it from all other methylisoquinoline regioisomers. While a full, tabulated assignment of 7-methylisoquinoline is not publicly available in a primary journal, comprehensive 13C NMR studies on methylquinolines and methylisoquinolines have established that the chemical shift of the methyl-bearing carbon and the adjacent ring carbons are highly sensitive to the substitution position, allowing for unambiguous identification [1]. For example, the C-7 carbon of 7-methylisoquinoline will resonate at a distinctly different frequency than the methyl-bearing carbons in 1-methyl, 3-methyl, or 5-methylisoquinoline.

NMR Spectroscopy Structural Elucidation Quality Control

Validated Application Scenarios for 7-Methylisoquinoline Procurement


Synthesis of 1-Chloro-7-methylisoquinoline and Other Halogenated Derivatives

A primary and well-documented use of 7-methylisoquinoline is as the starting material for the synthesis of 1-chloro-7-methylisoquinoline (CAS 24188-80-5) . The synthetic procedure involves treating 7-methylisoquinoline with a chlorinating agent like phosphorus oxychloride (POCl3) . This derivative is a key intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to access complex isoquinoline-based scaffolds for medicinal chemistry programs . The specific 7-methyl substitution pattern is essential, as the resulting chloro-derivative's reactivity is distinct from that of 1-chloroisoquinoline or 1-chloro-5-methylisoquinoline.

Precursor for Isoquinoline N-Oxides and Subsequent Rearrangements

7-Methylisoquinoline serves as a substrate for N-oxidation, yielding 7-methylisoquinoline N-oxide. This intermediate can undergo various rearrangement reactions, such as the Boekelheide rearrangement, to introduce oxygen functionality at the 1-position of the isoquinoline ring . This methodology provides a strategic route to 7-methylisoquinolin-1(2H)-one and related compounds, which are valuable pharmacophores found in numerous biologically active molecules . Using the correct 7-methyl isomer is non-negotiable, as the regioselectivity of the rearrangement is dictated by the electronic effects of the methyl substituent.

Analytical Reference Standard for Chromatographic and Spectroscopic Method Development

Given its distinct physicochemical properties, including a higher boiling point (245.7 °C) and increased LogP (2.4) [1] compared to unsubstituted isoquinoline, 7-methylisoquinoline is an ideal reference standard for developing and validating HPLC and GC methods aimed at separating complex mixtures of isoquinoline derivatives. Its unique retention time and UV spectrum provide a robust marker for method calibration and system suitability testing [2]. This application is critical in both quality control (QC) laboratories and research settings where the purity of synthesized isoquinoline libraries must be assessed.

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